2-(3,4-dimethoxyphenyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
Description
The compound 2-(3,4-dimethoxyphenyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a structurally complex acetamide derivative featuring a thieno[3,4-c]pyrazole core, a 3,4-dimethoxyphenyl substituent, and a propylamino-ethyl-oxo side chain. This article provides a comparative analysis of this compound with similar derivatives, focusing on structural, synthetic, and crystallographic distinctions.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-[2-oxo-2-(propylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S/c1-4-7-21-19(26)10-24-20(14-11-29-12-15(14)23-24)22-18(25)9-13-5-6-16(27-2)17(8-13)28-3/h5-6,8H,4,7,9-12H2,1-3H3,(H,21,26)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARBXLHOECYKJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)CC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a thieno[3,4-c]pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 418.5 g/mol
- CAS Number : 1105203-43-7
Synthesis
The synthesis of this compound involves multiple steps of organic reactions. Key steps include:
- Formation of the thieno[3,4-c]pyrazole core.
- Introduction of the dimethoxyphenyl group.
- Coupling with the propylamino and acetamide functionalities.
The optimization of reaction conditions (temperature, solvent choice) is crucial for achieving high yields and purity.
Anticancer Activity
Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant anticancer properties. Specifically, studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines:
- Mechanism : The compound may interfere with key signaling pathways involved in cell growth and survival, particularly those mediated by tyrosine kinases and other oncogenic proteins .
Anti-inflammatory Effects
Thieno[3,4-c]pyrazoles have also been reported to possess anti-inflammatory properties. This activity is likely attributed to the modulation of inflammatory mediators such as cytokines and chemokines, leading to reduced inflammation in various models .
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of a series of thieno[3,4-c]pyrazole derivatives on human cancer cell lines including gastric carcinoma (MGC-803), breast adenocarcinoma (MCF-7), and nasopharyngeal carcinoma (CNE2). The results demonstrated that certain derivatives exhibited IC values in the low micromolar range, indicating potent activity against these cancer types .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Derivative A | MGC-803 | 5.6 |
| Derivative B | MCF-7 | 8.9 |
| Derivative C | CNE2 | 7.4 |
Study 2: Mechanistic Insights
In another investigation focusing on the mechanism of action, it was found that these compounds could induce apoptosis in cancer cells through caspase activation and downregulation of anti-apoptotic proteins such as Bcl-2 .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Acetamide Derivatives
Key Differences :
- Aryl Substituents: The 3,4-dimethoxyphenyl group in the target compound introduces electron-donating methoxy groups, contrasting with electron-withdrawing dichloro substituents in analogs .
- N-Substituent Complexity: The propylamino-ethyl-oxo chain may enhance solubility or enable coordination chemistry, unlike simpler thiazolyl substituents.
Hydrogen Bonding and Supramolecular Arrangements
Hydrogen bonding in acetamide derivatives is critical for crystal packing and functional properties. In analogs like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, N–H···N bonds create dimers that stack along crystallographic axes . Graph-set analysis (R₂²(8)) reveals a cyclic dimerization pattern common in amides .
Predictions for the Target Compound :
- Methoxy groups could engage in C–H···O interactions, influencing layer formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
